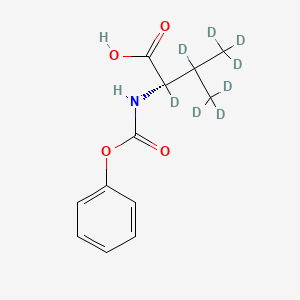

N-(Phenoxycarbonyl)-L-valine-d8

Description

Overview of N-(Phenoxycarbonyl)-L-valine-d8 as a Specialized Probe and Building Block

This compound is an isotopically labeled derivative of the amino acid L-valine. scbt.com In this compound, eight hydrogen atoms in the valine molecule have been replaced with deuterium (B1214612) atoms. The "N-(Phenoxycarbonyl)" group is a protecting group attached to the nitrogen atom of the amino acid, which can be useful in chemical synthesis.

This specific deuterated amino acid serves two primary roles in research:

As a Specialized Probe: In metabolic studies, this compound can be used as a tracer to follow the fate of valine in various biochemical pathways. By tracking the incorporation of the deuterated valine into newly synthesized proteins, researchers can gain insights into protein turnover and metabolism under different physiological or pathological conditions.

As a Building Block: In synthetic chemistry, this compound can be used as a building block to synthesize more complex deuterated molecules, such as peptides or drug candidates. The phenoxycarbonyl group can be readily removed to allow for further chemical modifications.

The physical and chemical properties of this compound are crucial for its application in research.

| Property | Value |

| Molecular Formula | C₁₂H₇D₈NO₄ |

| Molecular Weight | 245.30 g/mol |

| Isotopic Purity | Typically high, with the exact percentage specified by the manufacturer. |

| Physical Form | Usually a solid. |

Data sourced from Santa Cruz Biotechnology. scbt.com

Historical Context of Isotopic Tracers in Molecular Biology and Analytical Chemistry

The use of isotopes as tracers in scientific research has a rich history dating back to the early 20th century. The concept was pioneered by George de Hevesy, who received the Nobel Prize in Chemistry in 1943 for his work on using isotopes to study chemical processes. nih.govwikipedia.org

Initially, research focused on radioactive isotopes, or radiotracers. wikipedia.org De Hevesy's early experiments in the 1930s, using the radioactive isotope phosphorus-32 (B80044) (³²P), revealed the dynamic nature of metabolism and physiological processes. nih.govresearchgate.net The discovery of other radioisotopes like carbon-14 (B1195169) (¹⁴C) further expanded the utility of this technique in biochemistry. nih.gov

However, the use of radioactive materials posed safety concerns. This led to the increasing adoption of stable isotopes as a safer alternative, particularly for in vivo studies. The development of mass spectrometry was a critical enabling technology for the widespread use of stable isotopes. Early mass spectrometers, developed by Nobel laureates J.J. Thomson and F.W. Aston, allowed for the separation and quantification of isotopes based on their mass-to-charge ratio. nih.gov

The period after World War II saw a surge in the availability of both radioactive and stable isotopes, leading to their widespread application in various biological disciplines. nih.gov While radioisotopes remained popular due to their high sensitivity, stable isotopes found their niche in studies where radioactivity was a limiting factor, such as in nitrogen and oxygen metabolism. nih.gov

The publication of "Isotopic Tracers in Biology" in 1947 marked a significant milestone, consolidating the knowledge and methodologies of this burgeoning field. pageplace.de Over the decades, continuous advancements in mass spectrometry and the synthesis of isotopically labeled compounds have solidified the role of stable isotope labeling as an indispensable tool in modern molecular biology and analytical chemistry. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

245.30 g/mol |

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-2-(phenoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid |

InChI |

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1/i1D3,2D3,8D,10D |

InChI Key |

HVJMEAOTIUMIBJ-CHTGQDPCSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Analytical Methodologies Utilizing N Phenoxycarbonyl L Valine D8

Mass Spectrometry-Based Quantification in Complex Biological Matrices

Mass spectrometry (MS) has become an indispensable technology for the quantitative analysis of molecules in intricate biological samples. The use of stable isotope-labeled internal standards, such as N-(Phenoxycarbonyl)-L-valine-d8, is fundamental to achieving the highest levels of accuracy and precision in these measurements.

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known quantity to enable the precise measurement of an analyte. This compound is chemically identical to its non-labeled counterpart, N-(Phenoxycarbonyl)-L-valine, but has a higher mass due to the eight deuterium (B1214612) atoms. This property makes it an exemplary internal standard for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). caymanchem.com

When used as an internal standard, this compound is spiked into the biological matrix before sample preparation. Because it behaves identically to the endogenous, unlabeled analyte during extraction, chromatography, and ionization, it effectively compensates for variations in sample recovery and matrix effects. nih.gov In the mass spectrometer, the labeled and unlabeled compounds are easily distinguished by their different mass-to-charge ratios (m/z). Absolute quantification is achieved by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard. nih.govresearchgate.net

For tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This enhances selectivity and sensitivity, filtering out background noise from the complex matrix. nih.govnih.gov

Interactive Table 1: Exemplary Mass Transitions for N-Acyl-L-valine and its d8-Isotopologue in MS/MS

Note: The phenoxycarbonyl group may be cleaved during derivatization or ionization, or the intact molecule could be analyzed. The table below shows hypothetical but representative transitions for the core valine structure after a common derivatization (e.g., acylation) for GC-MS or as observed in LC-MS.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |

| N-Acyl-L-valine | 160.1 | 114.1 | Represents the unlabeled analyte. The product ion corresponds to the loss of the acyl group. |

| N-Acyl-L-valine-d8 | 168.1 | 122.1 | Represents the internal standard. The +8 Da mass shift is maintained in the fragment ion. |

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference measurement procedure capable of delivering results with the highest accuracy and precision, traceable to the International System of Units (SI). nist.govnih.gov The methodology relies on altering the isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard, such as this compound. nih.gov

The core principle of IDMS is the measurement of the ratio of the signal from the natural analyte to that of the isotopically labeled standard. nist.gov Since this ratio is unaffected by sample loss during preparation or fluctuations in instrument response, it provides a highly robust and precise quantification. This makes IDMS the gold standard for certifying reference materials and for high-accuracy quantitative studies in fields like clinical chemistry and food science. researchgate.netnih.gov The use of a d8-labeled valine derivative is particularly effective because the +8 mass unit difference places the internal standard's signal in a region with minimal interference from the natural isotopic distribution of the unlabeled analyte.

Proteomics and metabolomics aim to comprehensively identify and quantify the vast array of proteins and small molecules within a biological system. nih.govnih.gov A major challenge in these fields is the immense complexity and wide dynamic range of analytes in samples like plasma or cell lysates. nih.gov Method development focuses on maximizing sensitivity, specificity, and reproducibility to detect low-abundance biomarkers and ensure reliable data. nih.gov

The incorporation of this compound as an internal standard is a cornerstone of robust method development. caymanchem.comisotope.com

Reproducibility: By normalizing for variations across different samples and analytical runs, the internal standard significantly improves the reproducibility of quantitative data. nih.gov

Sensitivity: While the standard itself does not increase instrument sensitivity, it enables more confident quantification at the lower limits of detection by providing a clear reference point and correcting for recovery losses of low-concentration analytes. nih.gov

Accuracy: It is critical for establishing the accuracy of high-throughput "discovery" methods and for developing targeted assays that can be validated for clinical or diagnostic use. nih.gov

In practice, a suite of labeled internal standards representing different compound classes (including amino acids like L-valine-d8) is often used to ensure broad coverage and accurate quantification across the metabolome or proteome.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules at an atomic level. Isotopic labeling with nuclei like deuterium (²H) is a key strategy for extending the capabilities of NMR to larger and more complex systems.

Deuterium (²H) has a nuclear spin of 1, unlike the spin of 1/2 for a proton (¹H). This difference in nuclear properties means that replacing protons with deuterons has a profound effect on NMR spectra. Deuterium is "NMR-silent" in typical ¹H NMR experiments, meaning the signals from the replaced protons disappear. nih.gov

The use of this compound, where all non-exchangeable protons on the valine side chain are replaced with deuterium, serves multiple purposes in positional analysis:

Spectral Simplification: In a complex ¹H-NMR spectrum of a peptide or small protein, the introduction of a valine-d8 residue eliminates the signals and corresponding couplings from that specific amino acid, helping to assign neighboring residues.

Direct Detection: While less common, ²H NMR spectroscopy can be performed to directly observe the deuterium signals. The chemical shifts in the ²H spectrum provide direct information about the electronic environment at the labeled positions.

Relaxation Probes: The deuterium nucleus provides a different relaxation pathway, and its presence can influence the relaxation times of nearby protons, offering insights into molecular dynamics.

The study of large proteins (>25 kDa) by NMR is often hampered by severe signal overlap and rapid signal decay (relaxation). nih.gov Introducing deuterated amino acids into proteins, typically expressed in non-human systems like E. coli or insect cells, is a critical strategy to overcome these limitations. nih.govresearchgate.net

When a protein is uniformly labeled with ¹³C and ¹⁵N but deuterated at most positions except for specific ones (a technique known as selective protonation), the ¹H-NMR spectra become dramatically simplified. nih.gov For example, incorporating L-valine-d8 while keeping other specific methyl groups protonated can be achieved by providing the labeled amino acid in the growth media. This allows for the study of specific regions within a large protein assembly. nih.gov

In multi-dimensional heteronuclear experiments like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum, which correlates protons with their directly attached carbons, deuteration is invaluable. The replacement of protons with deuterons on the valine side chain of this compound, when incorporated into a protein, would cause the corresponding cross-peaks to vanish from the ¹H-¹³C HSQC spectrum. This simplifies crowded spectral regions, particularly the methyl region where valine, leucine, and isoleucine signals often overlap, facilitating unambiguous resonance assignment and structural analysis of large, complex protein systems. nih.gov

Interactive Table 2: Effect of Deuteration on Valine NMR Parameters

| Nucleus | Isotope | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad s⁻¹ T⁻¹) | Typical Effect in Protein NMR |

| Hydrogen | ¹H | 1/2 | 26.75 | Strong signals, primary source of structural restraints (NOE) and spectral complexity. |

| Deuterium | ²H | 1 | 4.11 | Replaces ¹H signals, drastically simplifying ¹H spectra and reducing relaxation for attached ¹³C. |

| Carbon | ¹³C | 1/2 | 6.73 | Low natural abundance; labeling is required for heteronuclear experiments. |

| Nitrogen | ¹⁵N | 1/2 | -2.71 | Low natural abundance; labeling is required for backbone assignments via heteronuclear experiments. |

Chromatographic Separations of Deuterated Valine Derivatives

The use of deuterated internal standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based applications. This compound, as a stable isotope-labeled analog of its non-deuterated counterpart, serves as an ideal internal standard for the accurate quantification of N-(phenoxycarbonyl)-L-valine in various matrices. However, the utility of such a standard is predicated on its chemical and, crucially, its enantiomeric purity. The presence of the D-enantiomer can interfere with stereospecific biological processes and analytical assays. Therefore, advanced chromatographic techniques are essential for verifying the enantiomeric purity and ensuring optimal analytical performance.

Chiral Separations for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical for validating the quality of chiral compounds used in pharmaceutical and biological research. nih.gov For synthetic amino acid derivatives like this compound, undesirable D-isomers can be introduced as impurities from starting materials or formed during synthesis. nih.gov High-performance liquid chromatography (HPLC) is a primary technique for this purpose, employing two main strategies: direct and indirect chiral resolution.

The indirect approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase. A widely used CDA is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, which reacts with the amino group of amino acids. nih.gov

The direct approach , which is often preferred for its simplicity as it avoids extra reaction steps, utilizes a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable for the separation of N-protected amino acids. windows.net For instance, a Chiralcel OD-3R column, a cellulose-based CSP, has been successfully used to separate the D- and L-enantiomers of o-phthalaldehyde (B127526) (OPA)-derivatized valine. rsc.org Macrocyclic antibiotic CSPs, like those based on vancomycin, also show excellent enantioselectivity for amino acid derivatives through a combination of hydrophobic, ionic, and hydrogen bonding interactions. researchgate.netnih.gov

The N-phenoxycarbonyl group on the valine derivative provides a strong chromophore, facilitating sensitive UV detection, which can be challenging with underivatized amino acids. rsc.org The table below summarizes various CSPs used for the separation of amino acid derivatives.

Table 1: Chiral Stationary Phases for the Separation of Amino Acid Derivatives

| CSP Type | Example | Typical Mobile Phase | Application Notes |

|---|---|---|---|

| Polysaccharide-based | Lux® Cellulose-2, Chiralcel® OD-3R | Acetonitrile/Water with acidic additive (e.g., TFA or Formic Acid) | Broad applicability for N-protected amino acids, including FMOC-derivatives. windows.net Good resolution is often achieved in reversed-phase mode. rsc.org |

| Macrocyclic Antibiotic | CHIROBIOTIC™ V (Vancomycin-based) | Methanol (B129727)/Water, Acetonitrile/Buffer | Effective for a wide range of amino acid derivatives, including Dansyl-amino acids. Separation is influenced by mobile phase pH and buffer composition. nih.gov |

| Pirkle-type (Brush-type) | Sumichiral OA-2500S | Acetonitrile/Methanol with citric acid | Used for the enantioseparation of NBD-derivatized amino acids. nih.gov |

| Ligand Exchange | N/A | Aqueous buffers containing a metal ion (e.g., Cu²⁺) | Relies on the formation of transient diastereomeric metal complexes with the analyte. |

Derivatization Strategies for Enhanced Chromatographic Performance

While this compound is itself a derivatized form of L-valine-d8, further chemical modification can be employed to enhance its performance in specific chromatographic applications. Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. nih.gov The primary goals of derivatization in this context include improving chromatographic peak shape, increasing detection sensitivity, and modifying retention characteristics. rsc.orgnih.gov

The phenoxycarbonyl group already provides a UV chromophore, but for analyses requiring extremely high sensitivity, derivatization with a fluorescent tag might be considered. Reagents such as o-phthalaldehyde (OPA), when reacted with a primary amine in the presence of a thiol, yield highly fluorescent isoindole products. rsc.org Similarly, 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be used as a pre-column derivatization reagent to significantly improve detection sensitivity for amino acids. nih.gov

For analysis by gas chromatography (GC), which requires volatile analytes, the free carboxylic acid group of this compound would need to be converted to a less polar, more volatile functional group. This is typically achieved through esterification, for example, by reaction with methanol or ethanol (B145695) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester.

The choice of derivatization strategy depends on the analytical objective, the detection method, and the nature of the sample matrix. The table below outlines common derivatization reagents and their applications in amino acid analysis.

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Functional Group | Purpose |

|---|---|---|

| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Forms fluorescent isoindole derivatives for enhanced detection. rsc.org |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary/Secondary Amine | Chiral reagent for forming diastereomers to assess enantiomeric purity on achiral columns. nih.gov |

| N-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary/Secondary Amine | Introduces a strong UV-active group for enhanced detection. windows.netphenomenex.com |

| 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) | Primary/Secondary Amine | Fluorescent labeling for high-sensitivity detection. nih.gov |

| Alkyl Chloroformates (e.g., Ethyl Chloroformate) | Amine and Carboxylic Acid | Rapid derivatization for GC analysis. |

| Acidic Alcohols (e.g., Methanol/HCl) | Carboxylic Acid | Esterification to increase volatility for GC analysis. |

Tracing Metabolic Flux in Cellular and Subcellular Systems (Non-Human)

Stable isotope tracing is a fundamental technique for determining the fate of individual metabolites. nih.gov The use of compounds like this compound allows for the introduction of a labeled precursor into cellular or subcellular systems. By tracking the incorporation of the deuterium label into various downstream metabolites, researchers can map the flow of atoms through metabolic pathways, a process known as metabolic flux analysis. This untargeted approach facilitates the biochemical analysis of known pathways and can lead to the rapid identification of previously unexplored areas of metabolism. nih.gov

In non-human systems, such as cell cultures or model organisms, L-valine-d8 can be used to trace the pathways of branched-chain amino acid (BCAA) metabolism. For instance, studies have utilized deuterated valine to investigate its metabolism in various animal models. liverpool.ac.ukresearchgate.net These studies provide insights into how different physiological states or genetic modifications affect metabolic fluxes. The combination of high-resolution liquid chromatography-mass spectrometry (LC-MS) with stable isotope tracing provides a global overview of the cellular fate of precursor metabolites. nih.gov

Amino acid turnover refers to the balance between protein synthesis and protein degradation. Deuterated amino acids, such as L-valine-d8, are instrumental in quantifying the rates of these processes. When L-valine-d8 is introduced into a cellular system, it enters the free amino acid pool and is incorporated into newly synthesized proteins. By measuring the rate of incorporation of the labeled valine into proteins and the rate of disappearance of the unlabeled valine from the pre-existing protein pool, researchers can calculate the turnover rates of specific proteins or the entire proteome. liverpool.ac.uk

Studies have demonstrated that deuterated leucine, valine, or lysine provide similar results when used to determine the production rates of apolipoproteins in plasma lipoproteins. nih.gov This indicates the reliability of using deuterated valine for quantitative turnover studies. The accurate determination of turnover rates is crucial for understanding how cells adapt to different conditions and how protein homeostasis is maintained. mdpi.com

| Apolipoprotein | Tracer Amino Acid | Absolute Production Rate (mg per kg per day, mean +/- SDM) |

|---|---|---|

| Very Low Density Lipoprotein ApoB-100 | Leucine | 11.4 +/- 5.8 |

| Valine | 11.2 +/- 6.8 | |

| Lysine | 11.1 +/- 5.4 | |

| Low Density Lipoprotein ApoB-100 | Leucine | 8.0 +/- 4.7 |

| Valine | 7.5 +/- 3.8 | |

| Lysine | 7.5 +/- 4.2 | |

| High Density Lipoprotein ApoA-I | Leucine | 9.7 +/- 0.2 |

| Valine | 9.4 +/- 1.7 | |

| Lysine | 9.1 +/- 1.3 |

This table is based on data from a study comparing the use of deuterated leucine, valine, and lysine for measuring human apolipoprotein kinetics. nih.gov The results show no statistically significant differences in the calculated production rates, validating the use of deuterated valine in such studies.

Isotopic fingerprinting is a technique that uses the distribution of stable isotopes in metabolites to map metabolic networks. nih.gov When a cell is supplied with L-valine-d8, the deuterium atoms are not only incorporated into proteins but can also be transferred to other molecules through various metabolic reactions. This creates a unique isotopic pattern, or "fingerprint," in the metabolome. By analyzing these fingerprints, researchers can identify active metabolic pathways and discover new connections within the metabolic network. nih.govyoutube.com

For example, the carbon skeleton of valine can be used for the synthesis of other molecules, such as fatty acids and glucose, through anaplerotic pathways. By tracing the deuterium label from L-valine-d8, it is possible to quantify the contribution of valine to these pathways. This approach has been used to study metabolic reprogramming in cancer cells, which often exhibit altered amino acid metabolism. mdpi.com The integration of isotope tracing with metabolomic fingerprinting provides a powerful platform for understanding complex metabolic systems. mdpi.com

Enzyme Reaction Mechanism Studies Using Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org In the case of L-valine-d8, the replacement of hydrogen with deuterium can affect the rates of reactions that involve the breaking or forming of bonds to these atoms.

By comparing the rate of an enzymatic reaction with L-valine to the rate with L-valine-d8, researchers can determine if a carbon-hydrogen bond cleavage at a labeled position is the rate-limiting step of the reaction. nih.gov If the reaction is significantly slower with the deuterated substrate, it indicates that the C-H bond cleavage is part of the slowest step in the reaction mechanism. This is known as a primary kinetic isotope effect. wikipedia.org

Tritium and deuterium kinetic isotope effect measurements are a valuable tool to probe the mechanisms of enzymes, as they can provide information about the reaction pathway and the rate-determining step. nih.govresearchgate.net This information is critical for understanding how enzymes achieve their catalytic power and for the development of enzyme inhibitors.

| Observed kH/kD Ratio | Interpretation | Implication for the Reaction Mechanism |

|---|---|---|

| ~1 | No primary KIE | C-H bond cleavage is not the rate-limiting step. |

| 2-7 | Primary KIE | C-H bond cleavage is the rate-limiting step. |

| >7 | Primary KIE with quantum tunneling | C-H bond cleavage is the rate-limiting step, and quantum mechanical tunneling of hydrogen is involved. |

This table provides a general guide for interpreting deuterium kinetic isotope effects in enzyme-catalyzed reactions.

Deuterium labeling can also be used to probe the interactions between an enzyme and its substrate. Hydrogen/deuterium exchange (HDX) mass spectrometry is a technique that monitors the exchange of backbone amide hydrogens with deuterium in the solvent. nih.gov Changes in the rate of exchange upon substrate binding can reveal information about the enzyme's conformational dynamics and the location of the substrate binding site. nih.govucsd.edu

While this compound is primarily used as a metabolic tracer, the principle of using deuterium to probe molecular interactions is broadly applicable. By analyzing the structural and dynamic changes in an enzyme upon binding to L-valine-d8, researchers can gain a deeper understanding of the molecular recognition events that govern enzyme catalysis.

Protein Synthesis and Turnover Studies in Cellular Models (e.g., SILAC-like Approaches)

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes. mdpi.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except that one contains a "light" (natural abundance) amino acid, while the other contains a "heavy" (isotope-labeled) version of the same amino acid. rsc.org

This compound can be used in SILAC-like approaches, where it serves as the precursor for the "heavy" L-valine. Cells grown in the presence of this compound will incorporate L-valine-d8 into all newly synthesized proteins. mdpi.com By mixing the proteomes from the "light" and "heavy" cell populations and analyzing them by mass spectrometry, the relative abundance of each protein in the two samples can be accurately quantified. nih.gov

Dynamic SILAC, or pulsed SILAC, is an extension of this method that is used to measure protein synthesis and turnover rates. acs.org In a dynamic SILAC experiment, cells are switched from a "light" to a "heavy" medium, and the rate of incorporation of the heavy amino acid into proteins is measured over time. acs.org This allows for the determination of the synthesis and degradation rates for thousands of proteins simultaneously, providing a global view of protein dynamics within the cell. mdpi.com

N Phenoxycarbonyl L Valine D8 As a Synthon in Complex Molecule Construction

Role in Peptide Synthesis Methodologies

In peptide synthesis, the primary challenge is to form amide (peptide) bonds between specific amino acids in a predetermined sequence. masterorganicchemistry.com This requires a strategy of selective protection and deprotection to prevent unwanted side reactions. masterorganicchemistry.com N-(Phenoxycarbonyl)-L-valine-d8 is designed for this purpose. The N-phenoxycarbonyl group serves as a temporary protecting group for the amino functional group of the valine. This protection allows the carboxylic acid end of the molecule to be activated and coupled to the free amino group of a growing peptide chain, ensuring the formation of the correct peptide bond. ontosight.ai

The key feature of this synthon is the presence of eight deuterium (B1214612) atoms (d8) replacing hydrogen atoms on the valine side chain and backbone. scbt.comnih.gov This isotopic labeling is crucial for creating peptides that function as structural and functional probes. When incorporated into a peptide, the deuterated valine acts as a silent reporter. It does not significantly alter the peptide's size, shape, or biological activity, but its increased mass can be easily detected by mass spectrometry. This allows researchers to track the peptide's metabolic fate, identify its binding partners, or quantify its presence in complex biological mixtures. Furthermore, the distinct nuclear magnetic resonance (NMR) properties of deuterium can be exploited to probe the local environment and dynamics of the valine residue within the peptide's three-dimensional structure.

This compound is adaptable for use in the two primary methods of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govyoutube.com

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. peptide.com The process involves anchoring the C-terminal amino acid of the desired peptide to an insoluble polymer resin. lsu.edu The peptide is then elongated one amino acid at a time through a series of coupling and deprotection cycles. peptide.com In this context, this compound would be activated and coupled to the N-terminus of the resin-bound peptide chain. The use of excess reagents, a key advantage of SPPS, helps drive the reaction to completion, and purification is simplified to washing the resin. lsu.edu After successful coupling, the phenoxycarbonyl group is removed to reveal a new N-terminus, ready for the next coupling cycle. peptide.com

Solution-Phase Peptide Synthesis: This classical method involves carrying out all reactions in a suitable solvent. youtube.com While it can be more laborious due to the need for purification after each step, it is highly effective for synthesizing short peptides or for coupling larger, pre-synthesized peptide fragments. youtube.com In this approach, this compound would be coupled to another amino acid or peptide fragment in solution. The resulting protected dipeptide or larger fragment would then be purified, typically by chromatography, before proceeding with the next deprotection and coupling step.

| Comparison of Synthesis Methodologies for this compound Incorporation | | | :--- | :--- | :--- | | Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | | Principle | Peptide is anchored to a solid support and elongated sequentially. lsu.edu | All reactions are carried out in a solvent medium. youtube.com | | Reagent Use | Excess reagents are often used to ensure reaction completion. lsu.edu | Stoichiometric amounts of reagents are preferred to simplify purification. | | Purification | Simple filtration and washing of the solid support after each step. lsu.edu | Often requires chromatographic purification after each coupling step. | | Automation | Easily automated for high-throughput synthesis. lsu.edu | Automation is more complex; often performed manually. | | Application | Ideal for synthesizing long peptides and peptide libraries. peptide.com | Suitable for large-scale synthesis of shorter peptides or fragment condensation. youtube.com |

Precursor for the Synthesis of Labeled Biological Probes

This compound serves as a direct precursor for synthesizing peptides that are isotopically labeled at a specific position. The ultimate goal is to produce a biological probe—a molecule used to study biological processes. medchemexpress.com By incorporating this deuterated synthon, a researcher can create a peptide analogue that is chemically identical to its natural counterpart but carries a stable isotopic label. This label acts as a handle for detection and analysis, enabling studies that would be difficult or impossible with the unlabeled version. For instance, L-Valine-d8 can be used to synthesize labeled intermediates like L-valineamide-d8. medchemexpress.com

Development of Labeled Analogues for Biochemical Interaction Studies

The peptides synthesized using this compound are powerful tools for investigating biochemical interactions. Once the labeled peptide analogue is synthesized and purified, it can be used in a variety of experimental settings to probe its interactions with other molecules, such as enzymes, receptors, or other proteins. For example, a labeled peptide substrate could be used in an enzyme assay where its cleavage and metabolism can be precisely monitored by mass spectrometry. In binding studies, the labeled peptide can help identify and characterize receptor binding sites. These studies provide critical insights into the mechanisms of action and the structural basis of molecular recognition in biological systems. nih.gov

Stereochemical Integrity and Isotopic Enrichment in Deuterated Amino Acid Derivatives

Analytical Approaches for Determining Isotopic Enrichment and Distribution

The confirmation of isotopic enrichment and the specific locations of deuterium (B1214612) atoms within a molecule like N-(Phenoxycarbonyl)-L-valine-d8 are essential for its validation as a research tool, particularly when used as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive analysis of these isotopic features. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary technique for determining isotopic enrichment. By analyzing the mass-to-charge (m/z) ratio of the molecule, MS can distinguish between the deuterated compound and its unlabeled counterpart. The relative intensities of the ion signals corresponding to the deuterated (M+8 for d8-valine) and non-deuterated (M+0) forms allow for the calculation of the percentage of isotopic enrichment. rsc.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed to measure the isotope enrichment of amino acids. nih.gov The analysis of the isotopic cluster, or the pattern of peaks resulting from the natural abundance of isotopes like ¹³C, further refines this assessment. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the specific sites of deuterium incorporation and confirming the structural integrity of the molecule. rsc.org

¹H NMR (Proton NMR): In ¹H NMR spectra, the absence of signals at specific chemical shifts where protons would normally appear in the non-deuterated molecule indicates successful deuterium substitution. The integration of remaining proton signals can provide quantitative data on the extent of deuteration at different positions. mdpi.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive spectrum of the deuterium atoms within the molecule. The chemical shifts in a ²H NMR spectrum confirm the positions of the deuterium labels. mdpi.comnih.gov This method is highly sensitive for studying the dynamics of amino acids. nih.gov

Table 1: Analytical Techniques for Isotopic Analysis

| Technique | Information Provided | Key Advantages |

|---|---|---|

| Mass Spectrometry (MS) | Determines overall isotopic enrichment percentage by comparing the abundance of labeled vs. unlabeled molecules. rsc.orgnih.gov | High sensitivity and accuracy for quantifying enrichment levels. |

| ¹H NMR Spectroscopy | Confirms the absence of protons at specific sites, indicating successful deuteration. mdpi.com | Provides information on the location of deuterium substitution and structural integrity. |

| ²H NMR Spectroscopy | Directly detects deuterium nuclei, confirming their presence and chemical environment. nih.gov | Unambiguously confirms the position of deuterium labels. |

Impact of Isotopic Purity on Downstream Research Applications

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based bioanalysis. clearsynth.comscispace.com In this context, high isotopic purity is paramount for achieving accurate and precise quantification of the target analyte (unlabeled N-(Phenoxycarbonyl)-L-valine).

The function of a stable isotope-labeled (SIL) internal standard is to mimic the chemical and physical behavior of the analyte throughout sample preparation, chromatography, and ionization in the mass spectrometer. scispace.com By adding a known amount of the SIL standard to a sample, any variability in the analytical process can be corrected by measuring the ratio of the analyte to the standard.

Low isotopic purity can severely compromise this process:

Cross-Contribution to the Analyte Signal: If the deuterated internal standard contains a significant fraction of the unlabeled (d0) isotopologue, it will artificially inflate the signal of the analyte being measured. This leads to an overestimation of the analyte's true concentration.

Interference from Natural Isotopes: Conversely, naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can contribute to the mass channel of the deuterated standard, particularly for standards with low deuterium incorporation (e.g., d2). nih.gov While less of an issue for a d8-labeled compound, it highlights the importance of separating the mass signals of the analyte and the standard.

Non-linear Calibration Curves: The presence of isotopic impurities can disrupt the linear relationship between the analyte/internal standard ratio and the analyte concentration, leading to inaccurate quantification, especially at low concentrations. nih.gov

Therefore, an isotopic purity of >98% is typically required for SIL internal standards to ensure that their contribution to the analyte signal is negligible and that the quantitative data generated is reliable and accurate. isotope.com The use of highly pure SIL internal standards is a cornerstone of robust method validation in quantitative bioanalysis, helping to correct for matrix effects and other sources of experimental variability. clearsynth.comwaters.com

Future Directions and Research Opportunities

Advancements in High-Throughput Deuterated Compound Synthesis

The synthesis of deuterated compounds has traditionally been a complex and costly endeavor. However, recent progress in high-throughput experimentation (HTE) and novel synthetic methodologies are set to revolutionize the production of compounds like N-(Phenoxycarbonyl)-L-valine-d8.

High-throughput experimentation, which utilizes multi-well plates to conduct numerous reactions in parallel, is a powerful tool for optimizing and discovering chemical reactions. youtube.com This approach allows for the rapid screening of various catalysts, reagents, and conditions, significantly accelerating the development of efficient deuteration methods. youtube.com The large, high-quality datasets generated by HTE are also ideal for training machine learning algorithms, which can further boost the exploration of chemical space and even control automated synthesis platforms, leading to the concept of a "self-driving lab". youtube.com

Recent breakthroughs in synthetic chemistry are providing more accessible routes to deuterated molecules. researchgate.net These include:

Metal-catalyzed Deuteration: Various strategies using both rare and earth-abundant metals are being developed to achieve efficient and site-selective multi-deuteration. researchgate.net

Photocatalytic Deuteration: This method uses visible light and offers mild reaction conditions, good site-selectivity, and the use of inexpensive deuterium (B1214612) sources, making it a reliable platform for producing valuable deuterated compounds. researchgate.net

Flow Synthesis Systems: A novel flow synthesis system has been developed that can produce deuterated compounds at ambient pressure and room temperature. bionauts.jp This system uses heavy water (D2O) as the deuterium source and an electrochemical process, which reduces waste and complexity compared to traditional batch methods. bionauts.jp

These advancements promise to make the synthesis of specifically labeled compounds like this compound more efficient and cost-effective, thereby increasing their availability for widespread research use. wiseguyreports.com

Integration with Multi-Omics Data for Systems-Level Understanding

A holistic understanding of complex biological processes requires the integration of data from multiple molecular levels, a field known as multi-omics (genomics, transcriptomics, proteomics, metabolomics). nih.govarxiv.org This integrated approach helps to uncover the intricate interplay of biomolecules and their functions, bridging the gap from genotype to phenotype. nih.gov

This compound, as a stable isotope-labeled amino acid derivative, is an ideal tool for these systems-level investigations. scbt.com By introducing this labeled compound into a biological system, researchers can trace the metabolic fate of L-valine through various pathways.

Key Applications in Multi-Omics:

Metabolic Flux Analysis: Tracing the incorporation of the d8-valine moiety into newly synthesized proteins (proteomics) and other metabolites (metabolomics) provides a dynamic view of metabolic fluxes.

Pathway Elucidation: When combined with transcriptomic data (gene expression) and genomic information, the metabolic data derived from the tracer can help to build comprehensive models of cellular regulation and identify key control points in metabolic networks. mdpi.com

Biomarker Discovery: Multi-omics studies that integrate data from deuterated tracers can help identify novel biomarkers for disease diagnosis, prognosis, and response to therapy by providing a more complete picture of the underlying molecular perturbations. arxiv.orgnih.gov

The challenge lies in the computational methods required to integrate these large and diverse datasets. nih.gov However, the development of sophisticated bioinformatics tools and ratio-based profiling approaches using reference materials is improving the reproducibility and comparability of data across different omics platforms, paving the way for more robust systems-level insights. researchgate.net

Expansion of this compound Applications in Novel Research Domains

While currently recognized as an isotopically labeled amino acid derivative, the applications for this compound and similar deuterated compounds are expanding into new and exciting areas of research. scbt.com The unique properties of the carbon-deuterium (C-D) bond are being harnessed for innovative analytical and imaging techniques.

Emerging Research Domains:

Structural Biology: Small-angle neutron scattering (SANS) is a powerful technique for studying the structure and dynamics of large biomolecules and complexes. nih.govresearchgate.net Deuteration is often essential for SANS experiments to provide contrast and highlight specific components within a larger assembly. This compound could be used to produce deuterated proteins for SANS studies, providing insights into protein folding, interaction, and conformational changes. researchgate.net

Advanced Microscopy and Imaging: The C-D bond has a unique vibrational frequency that can be detected by Raman spectroscopy. This allows for "label-free" imaging of deuterated molecules in live cells without the need for bulky fluorescent tags, which can perturb biological systems. europa.eu This approach could be used to track the uptake and metabolism of valine in real-time and at the subcellular level. europa.eu

Probes for Super-Resolution Imaging: Researchers are exploring the use of deuterium in the synthesis of next-generation fluorescent dyes (fluorophores) and photoswitches for super-resolution microscopy techniques like STORM (stochastic reconstruction microscopy). europa.eu Deuteration can enhance the stability and brightness of these probes, enabling imaging with unprecedented detail. europa.eu

The expansion into these domains will leverage the fundamental properties of deuterium to create novel tools for visualizing and understanding biological processes at the molecular level.

Challenges and Prospects in Deuterated Chemical Biology

The increasing use of deuterated compounds in research and drug development presents both significant opportunities and notable challenges. The field is at a crossroads, moving from simple deuterium substitution to a more integrated role in medicinal chemistry and chemical biology. nih.gov

Challenges:

Synthesis and Cost: Despite recent advances, the site-selective synthesis of complex deuterated molecules can still be challenging and expensive, limiting their accessibility. researchgate.netdigitellinc.com Achieving high levels of isotopic purity is difficult and requires sophisticated analytical characterization. digitellinc.com

Predictability of Effects: The biological consequences of deuteration, known as the deuterium kinetic isotope effect (DKIE), are not always predictable. nih.govmusechem.com While replacing a carbon-hydrogen (C-H) bond with a more stable C-D bond can slow metabolism, it can also sometimes lead to "metabolic switching," where the body metabolizes the compound through alternative, unforeseen pathways. musechem.comnih.gov

Regulatory Landscape: For deuterated compounds intended for therapeutic use, the regulatory pathway requires careful consideration of the isotopic distribution and its potential impact on safety and efficacy. digitellinc.com

Prospects:

Improved Therapeutics: Deuteration remains a promising strategy for improving the pharmacokinetic and toxicity profiles of drugs. nih.govnih.gov By selectively deuterating metabolic "soft spots," it's possible to reduce the rate of drug breakdown, potentially leading to lower or less frequent dosing and reducing the formation of toxic metabolites. nih.govnih.gov

Next-Generation Research Tools: As discussed, deuterated compounds are enabling the development of advanced probes for imaging and powerful techniques for structural biology. europa.eu They are indispensable for mechanistic studies and as internal standards for quantitative analysis in mass spectrometry. musechem.com

Growth of the Field: The market for deuterated reagents is growing, driven by increasing demand in pharmaceuticals, drug discovery, and analytical chemistry. wiseguyreports.com This growth, coupled with ongoing innovation in synthesis and applications, suggests a bright future for deuterated chemical biology. pharmaceutical-technology.com

Q & A

Q. What are the key steps in synthesizing deuterated compounds like [²H₈]-JD5037 using N-(Phenoxycarbonyl)-L-valine-d8?

The synthesis involves:

- Deuterium incorporation : Use L-valine-d8 (≥98 atom % D) as the labeled precursor to ensure high isotopic purity.

- Diastereomer separation : Optimize chiral chromatography (e.g., using chiral stationary phases) to isolate the (S,S) diastereomer, confirmed via X-ray crystallography .

- Validation : Confirm stereochemistry and isotopic purity using LC-MS/MS and radioligand binding assays for functional validation .

Q. How is isotopic purity assessed for this compound in labeled intermediates?

Isotopic purity (≥98% D) is verified via:

Q. What role does this compound play in metabolic tracer studies?

It serves as a stable isotope tracer to track carbon flux in metabolic pathways. For example:

- In Bacillus subtilis, L-valine-d8 is used to study branched-chain fatty acid biosynthesis, where its deuterated carbons are incorporated into iC14-d7 and iC16-d7 fatty acids via isobutyryl-CoA precursors .

- Data interpretation involves mass isotopomer distribution analysis (MIDA) to quantify pathway activity .

Q. How is this compound utilized as an internal standard in bioanalytical workflows?

- LC-MS/MS calibration : The deuterated compound is spiked into biological matrices (e.g., plasma) to quantify unlabeled analogs via isotopic dilution.

- Matrix effect compensation : Its chemical similarity to the analyte minimizes ionization variability during MS detection .

Advanced Research Questions

Q. How can researchers resolve contradictory results in isotopic tracer studies using L-valine-d8?

Contradictions may arise from variable incorporation rates or competing pathways. Strategies include:

- Time-course experiments : Track isotopic enrichment at multiple time points (e.g., 3 vs. 5 hours in B. subtilis cultures) to distinguish transient vs. steady-state labeling .

- Pathway inhibition : Use enzyme inhibitors (e.g., β-oxidation blockers) to isolate specific metabolic routes .

Q. What methodological challenges arise in optimizing chiral separations for deuterated diastereomers?

- Column selection : Use polysaccharide-based chiral columns (e.g., Chiralpak® IA) for high enantioselectivity.

- Mobile phase tuning : Adjust alcohol modifiers (e.g., ethanol/isopropanol) and temperature to enhance resolution of (S,S) and (S,R) diastereomers .

Q. How does neutron scattering elucidate structural differences between L-valine and L-valine-d8?

- Hydrogen bonding analysis : Compare dynamical susceptibility (χ´´(E)) spectra to identify shifts in N–H···O vibrations due to deuteration.

- Crystallographic stability : Deuteration alters lattice dynamics, affecting thermal stability and phase transitions .

Q. What statistical approaches are recommended for analyzing mass isotopomer data from L-valine-d8 tracing experiments?

- MIDA modeling : Calculate the probability of isotope incorporation into polymerizing metabolites (e.g., fatty acids) using binomial or Poisson distributions.

- Error propagation : Account for instrument noise and natural abundance corrections in isotopic purity calculations .

Q. How can researchers validate the absence of isotopic scrambling in this compound during synthesis?

Q. What are the limitations of using L-valine-d8 in in vivo metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.